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Compound of Interest

Compound Name: PF-1163B

Cat. No.: B1679689

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the methodologies employed in the total
synthesis of PF-1163B, a potent antifungal agent. The following sections detail the synthetic
strategies, key experimental protocols, and quantitative data from notable total syntheses,
offering a valuable resource for researchers in natural product synthesis and drug discovery.

Introduction

PF-1163B is a depsipeptide natural product isolated from Penicillium sp. that has
demonstrated significant antifungal activity through the inhibition of ergosterol biosynthesis. Its
complex macrocyclic structure, featuring multiple stereocenters, has made it an attractive target
for total synthesis. This document outlines two distinct and successful synthetic approaches,
providing detailed protocols for their key transformations.

Synthetic Strategies

Two primary strategies for the total synthesis of PF-1163B are highlighted here:

o A Convergent Approach Featuring Vinylogous Mukaiyama Aldol Reaction and Birch
Reduction: This strategy, developed by Hosokawa and colleagues, constructs the key
fragments of PF-1163B through a stereoselective vinylogous Mukaiyama aldol reaction
(VMAR) and a subsequent Birch reduction to install the desired stereochemistry. The final
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macrocyclization is achieved via an amide bond formation. This synthesis was accomplished
in 10 steps with an overall yield of 5.5%.[1]

o An Olefin Metathesis-Based Strategy: A shorter, eight-step synthesis was reported by
Gesson and coworkers, starting from (S)-citronellene.[2] The key transformation in this route
IS a ring-closing metathesis (RCM) reaction to form the 13-membered macrocycle.

Quantitative Data Summary

The following tables summarize the key quantitative data for the total synthesis of PF-1163B as
reported by Hosokawa et al.

Diastereomeri

Step Reaction Type  Product Yield (%) .
¢ Ratio (d.r.)

Vinylogous

1 Mukaiyama Aldol ~ Adduct 54 4:1
Reaction

2 Birch Reduction Alcohol - -

... (subsequent

steps)

) Macrolactamizati

10 (Final) PF-1163B 50 (over 2 steps) -
on

Overall Yield - - 5.5 -

Note: Detailed yields for every intermediate step were not fully available in the reviewed
literature.

Experimental Protocols
Key Experiment 1: Vinylogous Mukaiyama Aldol
Reaction (Hosokawa et al.)

This protocol describes the stereoselective formation of a key intermediate using a vinylogous
Mukaiyama aldol reaction.
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Diagram of the Experimental Workflow:
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Caption: Workflow for the Vinylogous Mukaiyama Aldol Reaction.
Protocol:

» To a solution of the aldehyde in anhydrous dichloromethane (CH2Clz) at -78 °C under an
inert atmosphere (e.g., argon or nitrogen), add titanium tetrachloride (TiCls) (4.0 equivalents)
dropwise.

o After stirring for 10 minutes, add a solution of the ketene silyl N,O-acetal in CH2Clz dropwise.

« Stir the reaction mixture at -78 °C for the specified time as monitored by thin-layer
chromatography (TLC).

o Upon completion, quench the reaction by the addition of a saturated aqueous solution of
sodium bicarbonate (NaHCO3).

 Allow the mixture to warm to room temperature and extract the aqueous layer with CH2Cla.

o Combine the organic layers, dry over anhydrous sodium sulfate (Naz2S0a), filter, and
concentrate under reduced pressure.

 Purify the crude product by silica gel column chromatography to afford the desired &-
hydroxyimide adduct.[1]

Key Experiment 2: Birch Reduction (Hosokawa et al.)

This protocol outlines the stereoselective reduction of an a,3-unsaturated imide.

Diagram of the Logical Relationships:
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Caption: Key components and outcome of the Birch Reduction.

Protocol:

 In a three-necked flask equipped with a dry ice-acetone condenser, add liquid ammonia at
-78 °C.

e Add lithium metal in small pieces until a persistent blue color is observed.

 To this solution, add a solution of the a,3-unsaturated imide in an appropriate anhydrous
solvent (e.g., tetrahydrofuran, THF).

o After stirring for a set period, add a bulky proton source, such as 2-isopropylbenzimidazole,
to the reaction mixture.

« Stir until the blue color disappears, indicating the consumption of the lithium.

e Quench the reaction by the careful addition of a saturated aqueous solution of ammonium
chloride (NH4Cl).

» Allow the ammonia to evaporate, and then extract the aqueous residue with an organic
solvent (e.g., ethyl acetate).

e Wash the combined organic layers with brine, dry over anhydrous Na=SOa, filter, and
concentrate in vacuo.
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 Purify the residue by flash column chromatography to yield the desired alcohol.[1]

Key Experiment 3: Macrolactamization (Hosokawa et al.)

This protocol describes the final ring-closing step to form the macrocyclic structure of PF-
1163B.

Diagram of the Signaling Pathway (Chemical Transformation):
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Caption: Macrolactamization sequence for PF-1163B synthesis.
Protocol:

» To a solution of the acyclic precursor (85.9 mg, 0.114 mmol) in CH2Clz (4.0 mL) at O °C, add
trifluoroacetic acid (TFA) (1.0 mL).[3]
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« Stir the reaction mixture for 35 minutes at room temperature and then concentrate under
reduced pressure.[3]

e Dissolve the residue in CH2Clz (64.0 mL) and cool to 0 °C.[3]

e Add triethylamine (EtsN) (0.19 mL, 1.368 mmol) dropwise, followed by the addition of bis(2-
ox0-3-oxazolidinyl)phosphinic chloride (BOP-CI) (174.1 mg, 0.684 mmaol).[3]

 Stir the reaction mixture at 0 °C for 48 hours.[3]
o Concentrate the reaction mixture and add a saturated aqueous solution of NaHCOs.[3]
o Extract the aqueous layer twice with chloroform (CHCIs).[3]

» Combine the organic layers, dry with Na2SOa, and purify by silica gel chromatography (n-
hexane/EtOAc = 5:1) to give PF-1163B (27.0 mg, 50% vyield over two steps) as a colorless
0il.[3]

Conclusion

The total syntheses of PF-1163B highlighted herein demonstrate elegant solutions to the
challenges posed by its complex structure. The methodologies, particularly the stereoselective
VMAR, Birch reduction, and RCM, are powerful tools in modern organic synthesis. These
detailed protocols and data provide a practical guide for researchers engaged in the synthesis
of PF-1163B and other structurally related natural products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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